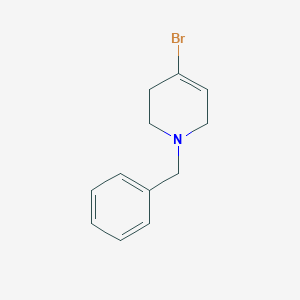

1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine and related compounds involves intricate reactions that highlight the versatility of tetrahydropyridine derivatives. For instance, the synthesis of tetrahydropyrimido[4,5-b][1,6]naphthyridine derivatives through the condensation of 1-benzyl-4-piperidinone with aromatic aldehydes, followed by condensation with 6-aminouracils, is a testament to the chemical reactivity of the tetrahydropyridine moiety (Ghandi, Rashid, & Abbasi, 2020).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through crystallographic studies, revealing intricate details about their conformation. Studies have shown that these compounds can adopt various conformations based on their substitution patterns, significantly affecting their chemical reactivity and interactions (Iwasaki, Watanabe, & Maeda, 1987).

Chemical Reactions and Properties

This compound participates in a range of chemical reactions, indicative of its reactive nature. The presence of the bromo substituent makes it a precursor for further functionalization. For example, reactions with nucleophiles have been studied, showcasing the compound's utility in synthesizing more complex structures (Nomura, Bando, Takeuchi, & Tomoda, 1984).

Scientific Research Applications

Organic Synthesis

- Synthesis of Antiviral Compounds : A study by Grishina et al. (2005) discusses the preparation of 1-benzyl-3-hydroxy-1,2,3,6-tetrahydropyridines, which are useful synthons for fine organic synthesis. These compounds have potential as antiviral agents (Grishina, Borisenko, Veselov, & Petrenko, 2005).

- New Synthesis Methods : Oediger and Joop (1973) explored new synthesis methods for 1-unsubstituted 1,2,5,6-tetrahydropyridines, including those with a 1-benzyl group, highlighting the versatility of these compounds in chemical synthesis (Oediger & Joop, 1973).

Chemical Analysis

- Deuterium Isotope Effect Studies : Anderson, Kuttab, and Castagnoli (1996) conducted deuterium isotope effect studies on 4-benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine, providing insights into the mechanisms of monoamine oxidase B catalyzed oxidation of tetrahydropyridines (Anderson, Kuttab, & Castagnoli, 1996).

Pharmacological Research

- Anti-Inflammatory Potential : Rao et al. (1995) synthesized N-[pyridyl(phenyl)carbonylamino]hydroxyalkyl-(benzyl)-1,2,3,6-tetrahydropyridines as potential anti-inflammatory agents. This research indicates the pharmacological applications of tetrahydropyridines in treating inflammation (Rao, Redda, Onayemi, Melles, & Choi, 1995).

- Antiplasmodial and Antitrypanosomal Activities : A study by Mohsin et al. (2019) focused on the synthesis of new 1-benzyl tetrahydropyridin-4-ylidene piperidinium salts, which were tested for their antiplasmodial and antitrypanosomal activities, demonstrating their potential in treating infectious diseases (Mohsin, Seebacher, Hochegger, Faist, Saf, Kaiser, Mäser, & Weis, 2019).

Future Directions

The synthesis of chiral piperidines, such as “1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine”, occasionally suffers from challenges of scalability and stereochemical control . As part of a medicinal chemistry program, access to a series of stereochemically pure 3,4-disubstituted piperidines is sought . This compound could serve as a valuable chiral precursor to C-3,4 di-substituted piperidines, which may have broader utility for other pharmaceutical intermediates .

Mechanism of Action

Target of Action

1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine is a chiral compound that is often used as a precursor in the synthesis of various pharmaceutical intermediates

Mode of Action

It’s known that benzylic halides, such as this compound, typically react via nucleophilic substitution pathways .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of stereochemically pure 3,4-disubstituted piperidines , which are commonly found motifs in approved drugs and drug candidates.

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier .

Result of Action

It’s known that the compound is used as a valuable chiral precursor in the synthesis of various pharmaceutical intermediates .

Action Environment

It’s recommended that the compound be stored in a sealed, dry environment at 2-8°c .

properties

IUPAC Name |

1-benzyl-4-bromo-3,6-dihydro-2H-pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-6H,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMICKOYXYJSXPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1Br)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570864 |

Source

|

| Record name | 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175347-95-2 |

Source

|

| Record name | 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B71068.png)

![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B71080.png)